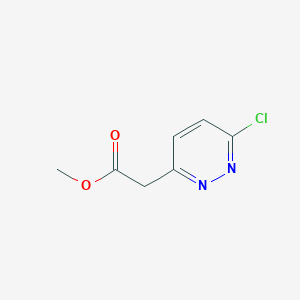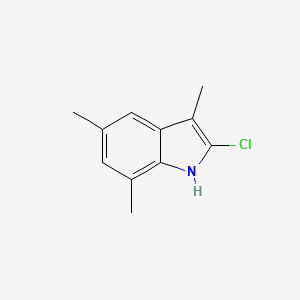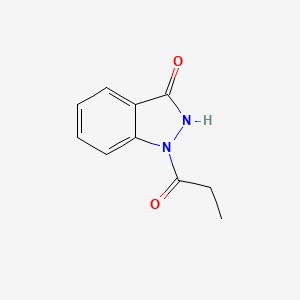![molecular formula C6H3Cl2N3 B11905227 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)
3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, with chlorine atoms substituted at the 3rd and 4th positions. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloropyridine with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 4th positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: Further cyclization can occur with appropriate reagents to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrazolopyridine ring.
Reduction Products: Dihydro derivatives of the compound.
科学的研究の応用
3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for the development of kinase inhibitors, particularly targeting CDK2 (Cyclin-Dependent Kinase 2) for cancer therapy.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolopyridine core.
Uniqueness
3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of chlorine atoms at the 3rd and 4th positions, which can significantly influence its chemical reactivity and biological activity. This compound’s ability to inhibit CDK2 selectively makes it a valuable scaffold for designing targeted cancer therapies .
特性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC名 |
3,4-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |
InChIキー |
UAJOPGLYCGXBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C(NN=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)












